N-Methyl-N-vinylpyridin-4-amine
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Overview
Description
N-Methyl-N-vinylpyridin-4-amine is an organic compound that belongs to the class of pyridines It is characterized by the presence of a vinyl group and a methyl group attached to the nitrogen atom of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-N-vinylpyridin-4-amine typically involves the reaction of 4-aminopyridine with methyl iodide and vinyl bromide under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate or sodium hydroxide, which facilitates the nucleophilic substitution reactions. The reaction conditions usually involve refluxing the reactants in an appropriate solvent such as acetonitrile or dimethylformamide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity by controlling reaction parameters such as temperature, pressure, and reaction time. Additionally, purification techniques such as distillation, crystallization, or chromatography may be employed to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
N-Methyl-N-vinylpyridin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form N-methylpyridin-4-amine oxide.
Reduction: Reduction reactions can convert the vinyl group to an ethyl group.
Substitution: The vinyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as halides, amines, or thiols can react with the vinyl group under basic or acidic conditions.
Major Products Formed
Oxidation: N-methylpyridin-4-amine oxide.
Reduction: N-Methyl-N-ethylpyridin-4-amine.
Substitution: Various substituted pyridines depending on the nucleophile used.
Scientific Research Applications
N-Methyl-N-vinylpyridin-4-amine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: The compound can be used in the study of enzyme interactions and as a ligand in biochemical assays.
Industry: It is used in the production of polymers and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of N-Methyl-N-vinylpyridin-4-amine involves its interaction with specific molecular targets. The vinyl group allows the compound to participate in various chemical reactions, while the pyridine ring can interact with biological molecules such as enzymes and receptors. The exact pathways and targets depend on the specific application and the environment in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
N-Methylpyridin-4-amine: Lacks the vinyl group, making it less reactive in certain chemical reactions.
N-Vinylpyridin-4-amine: Lacks the methyl group, which can affect its solubility and reactivity.
N-Methyl-N-ethylpyridin-4-amine: Similar structure but with an ethyl group instead of a vinyl group, leading to different chemical properties.
Uniqueness
N-Methyl-N-vinylpyridin-4-amine is unique due to the presence of both a vinyl and a methyl group attached to the nitrogen atom of the pyridine ring. This combination of functional groups imparts distinct chemical properties, making it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C8H10N2 |
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Molecular Weight |
134.18 g/mol |
IUPAC Name |
N-ethenyl-N-methylpyridin-4-amine |
InChI |
InChI=1S/C8H10N2/c1-3-10(2)8-4-6-9-7-5-8/h3-7H,1H2,2H3 |
InChI Key |
LXDGPAYJTOZEGL-UHFFFAOYSA-N |
Canonical SMILES |
CN(C=C)C1=CC=NC=C1 |
Origin of Product |
United States |
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